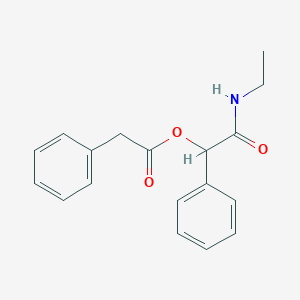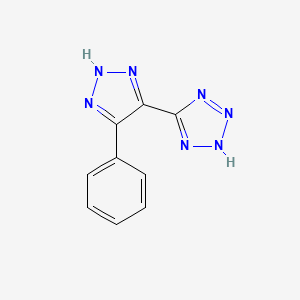
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole is a heterocyclic compound that contains both triazole and tetrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole typically involves multicomponent reactions (MCRs) such as the Ugi-Azide reaction. This method allows for the efficient construction of complex heterocycles under mild conditions. For example, the Ugi-Azide reaction employs 2H-1,2,3-triazole aldehyde as a starting material, which reacts with other components to form the desired tetrazole-triazole bis-heterocycle .
Industrial Production Methods
Industrial production methods for such compounds often involve the use of catalysts to improve yield and selectivity. For instance, the use of CuFe2O4 nanoparticles has been reported to facilitate the synthesis of N-2-substituted 1,2,3-triazoles, which can be further functionalized to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Applications De Recherche Scientifique
5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism by which 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole and tetrazole derivatives, such as:
- (5-phenyl-2H-1,2,3-triazol-4-yl)methylamine
- (5-phenyl-2H-1,2,3-triazol-4-yl)methylamine
- [(5-phenyl-2H-1,2,3-triazol-4-yl)methyl][(2,2,3,3-tetramethylcyclopropyl)methyl]amine
Uniqueness
What sets 5-(5-Phenyl-2H-1,2,3-triazol-4-yl)-2H-tetrazole apart from these similar compounds is its specific combination of triazole and tetrazole rings, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89844-83-7 |
|---|---|
Formule moléculaire |
C9H7N7 |
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
5-(5-phenyl-2H-triazol-4-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H7N7/c1-2-4-6(5-3-1)7-8(11-14-10-7)9-12-15-16-13-9/h1-5H,(H,10,11,14)(H,12,13,15,16) |
Clé InChI |
PLSITZGDOCHORZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNN=C2C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


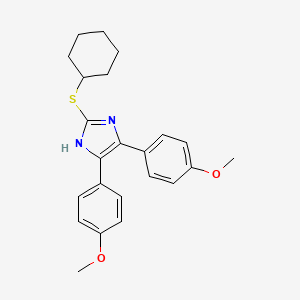
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
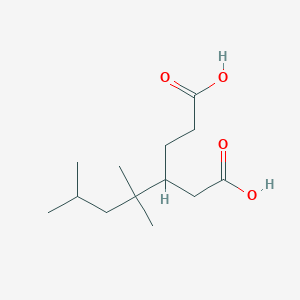

![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
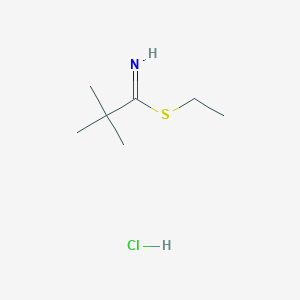
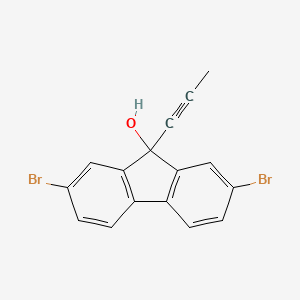
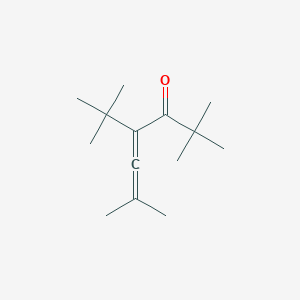
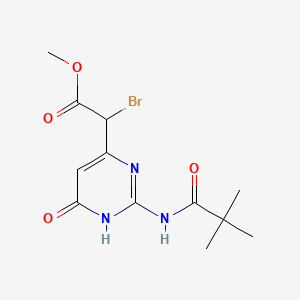
![4,6,6,9-Tetramethyl-7,8-dihydro-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14398877.png)
